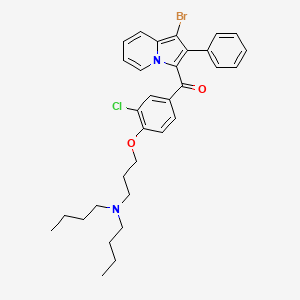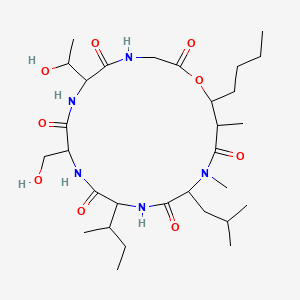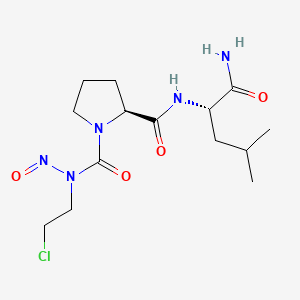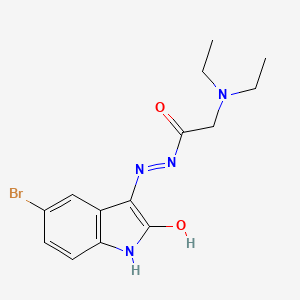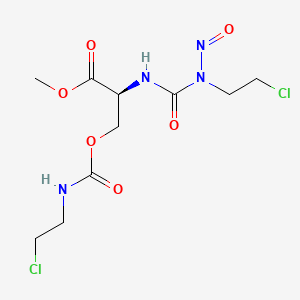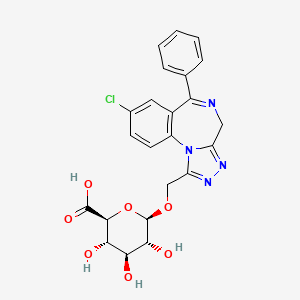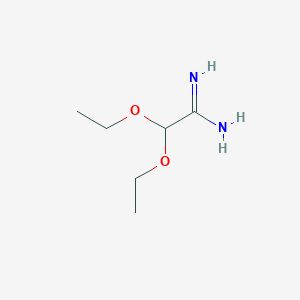
2,2-Diethoxyethanimidamide
Übersicht
Beschreibung
2,2-Diethoxyethanimidamide, also known as DEEA, is a chemical compound that belongs to the family of amidines. It has been widely used in scientific research due to its unique properties, including its ability to act as a catalyst and its potential as a building block for the synthesis of other compounds. In
Wissenschaftliche Forschungsanwendungen
Fluorescence Probes and Sensors:
- Rhodamine B hydroxylamide has been characterized as a selective and sensitive fluorescence probe for copper(II) ions. This probe exhibits specific absorbance-on and fluorescence-on responses to Cu(2+) only, which may be useful in detecting Cu(2+) directly in the presence of other transition metal ions, especially in human serum (Chen et al., 2009).
- A novel rhodamine nitroxide probe was synthesized to monitor the cellular redox environment based on the reduction of nitroxide to hydroxylamine. It shows selective and sensitive response to biological reducing compounds and can be used for fluorescence imaging (Cao et al., 2013).
Chemical Synthesis and Polymerization:
- Derivatives of rhodamine 6G, including those synthesized for the atom transfer radical polymerization (ATRP) of fluorescently labeled biocompatible polymers, have been developed. These compounds, which are highly fluorescent at physiological pH, can be used in biomedical studies (Madsen et al., 2011).
Analytical Chemistry and Ion Transfer:
- A polarization study on thin supported liquid membranes for ion transfer, using rhodamine B as an organic tracer dye, provides insights into the mechanism of ion transfer in these systems. This research has implications for extraction, purification, and separation applications (Velický et al., 2013).
Medical and Biological Applications:
- Research on 2-methoxyestradiol, a physiological anticancer compound, and its impact on the nitro-oxidative stress in cancer cells, might provide insights into the biological activity of related compounds (Górska-Ponikowska et al., 2020).
Health and Nutrition Studies:
- The study of anthocyanins in fruits and their impact on health, particularly in the context of diabetes and obesity, could offer a perspective on the physiological effects of similar organic compounds (Li et al., 2015).
Eigenschaften
IUPAC Name |
2,2-diethoxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-3-9-6(5(7)8)10-4-2/h6H,3-4H2,1-2H3,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPBTKVANKRYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=N)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402167 | |
| Record name | 2,2-diethoxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethoxyethanimidamide | |
CAS RN |
82392-83-4 | |
| Record name | 2,2-diethoxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




